molecular formula C14H16N4OS B3899023 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide

Cat. No. B3899023
M. Wt: 288.37 g/mol
InChI Key: KTGFUVREEVMQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide” is a chemical compound that has been used in various research contexts . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, di-tert-butyltin complexes derived from 2-mercaptopyridine and 4,6-dimethyl-2-mercaptopyrimidine have been prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by techniques such as NMR (1 H, 13 C, 119 Sn) and elemental analysis. Their structures were unambiguously established by the single crystal X-ray diffraction technique .


Chemical Reactions Analysis

The thermolysis of these complexes in oleylamine (OAm) produced SnS nanoplatelets . The morphologies, elemental compositions, phase purity, and crystal structures of the resulting Oam-capped nanoplatelets were determined by electron microscopy (SEM, TEM), energy dispersive X-ray spectroscopy (EDS), and pXRD .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The synthesized SnS nanoplatelets were evaluated for their performance as anode material for lithium ion batteries (LIBs). A cell comprised of an SnS electrode could be cycled for 50 cycles. The rate capability of SnS was investigated at different current densities in the range 0.1 to 0.7 A g −1 which revealed that the initial capacity could be regained . This suggests potential applications of these materials in energy storage technologies.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-4-5-15-12(6-9)18-13(19)8-20-14-16-10(2)7-11(3)17-14/h4-7H,8H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFUVREEVMQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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